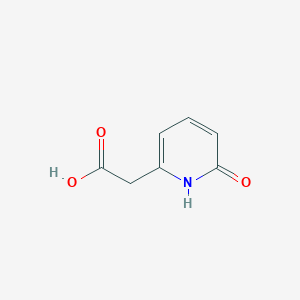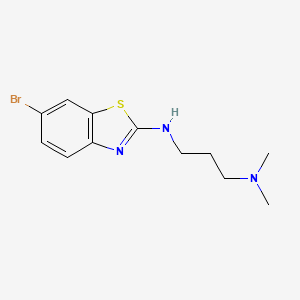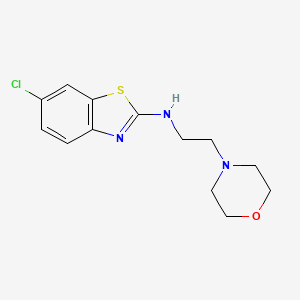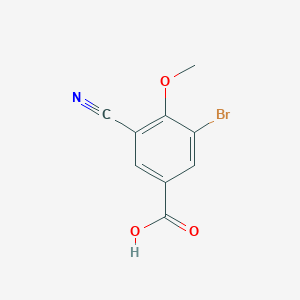![molecular formula C7H6F3N3 B1387773 2-(トリフルオロメチル)-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン CAS No. 905274-04-6](/img/structure/B1387773.png)
2-(トリフルオロメチル)-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン
概要
説明
The compound “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . In another study, a series of novel pyrimidine derivatives containing a urea moiety were designed and synthesized .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The trifluoromethyl group attached to the pyrimidine ring contributes to the unique properties of these compounds.Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, a new superparamagnetic nanocatalyst Fe3O4@gly@Furfural@Co (NO3)2 was used for the one-pot multicomponent synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, the density of 2-(Trifluoromethyl)pyrimidine is 1.4±0.1 g/cm3, and it has a boiling point of 69.0±40.0 °C at 760 mmHg .科学的研究の応用
抗真菌作用
この化合物は合成され、その抗真菌特性について評価されています。 Botryosphaeria dothidea、Phompsis sp.、Botrytis cinerea、Colletotrichum gloeosporioides、Pyricularia oryzae、およびSclerotinia sclerotiorumなどのさまざまな真菌に対して、インビトロで優れた抗真菌活性を示します 。これらの特性により、農業または医学で使用できる新しい抗真菌剤を開発するための潜在的な候補となっています。
殺虫特性
トリフルオロメチルピリミジン誘導体には、注目している化合物も含まれており、中程度の殺虫活性を示しています。 Mythimna separataやSpodoptera frugiperdaなどの害虫に対して試験が行われていますが、その効果は市販されているいくつかの殺虫剤よりも低いことがわかりました 。これは、さらなる最適化の後、害虫駆除に利用できる可能性を示唆しています。
抗がん活性
これらの化合物は、PC3、K562、Hela、A549などのさまざまな癌細胞株に対して、特定の抗がん活性を示していることが明らかになっています 。その効果は、いくつかの確立された化学療法薬よりも低いですが、癌治療におけるさらなる開発と利用の可能性があります。
抗結核活性
トリフルオロメチルピリミジノン化合物(本化合物と密接に関連している)は、結核菌に対して活性があることが示されています 。これは、結核の世界的な健康への影響と、薬剤耐性による新しい治療法の必要性を考えると、重要です。
グラム陽性菌感染症
同じ化合物のシリーズは、グラム陽性菌と酵母に対しても良好な活性を示しています 。これは、これらの化合物のさまざまな細菌感染症の治療における潜在的な用途を拡大します。
SARと医薬品化学
これらの化合物の構造活性相関(SAR)研究は、医薬品化学にとって貴重な洞察を提供します。 さまざまな置換が生物活性にどのように影響するかを理解することで、研究者は、より効果的で改善された特性を持つ薬剤を設計することができます .
作用機序
Target of Action
The primary target of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This is a common mechanism of action for CDK2 inhibitors .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells
Pharmacokinetics
It is generally important for such compounds to have good absorption, distribution, metabolism, and excretion (adme) properties to ensure effective bioavailability .
Result of Action
The primary result of the action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, potentially leading to cell cycle arrest and apoptosis .
実験室実験の利点と制限
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine also has some limitations. It is a relatively small molecule and can be difficult to work with in certain experiments. Additionally, it is a relatively weak inhibitor of COX and may not be suitable for certain applications.
将来の方向性
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has many potential future applications. It could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyrrolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. Additionally, it could be used as a tool for the study of protein-ligand interactions and for the development of potential drug candidates. It could also be used as a model compound for the study of enzyme-catalyzed reactions, such as the conversion of arachidonic acid to prostaglandins. Finally, it could be used in the development of new anti-inflammatory drugs.
Safety and Hazards
生化学分析
Biochemical Properties
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as ubiquitin-specific protease 7 (USP7). The interaction between 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and USP7 involves binding to the enzyme’s active site, thereby preventing the deubiquitination of target proteins . This inhibition can lead to the accumulation of ubiquitinated proteins, which can affect various cellular processes.
Cellular Effects
The effects of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine on cellular processes are multifaceted. This compound has been found to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. For instance, it can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can trigger programmed cell death in tumor cells, thereby exhibiting potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can result in the stabilization of enzyme-substrate complexes, leading to reduced enzymatic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can lead to sustained inhibition of target enzymes and persistent alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and immunosuppression. These toxic effects are likely due to the compound’s ability to disrupt essential cellular functions and induce oxidative stress. Therefore, careful dose optimization is necessary to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering the levels of key metabolites. Additionally, the compound’s trifluoromethyl group can influence its metabolic stability and bioavailability, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, the compound’s interaction with nuclear receptors can facilitate its translocation to the nucleus, where it can modulate gene expression and influence cellular responses. Similarly, its localization to mitochondria can impact mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6/h2,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXINHRGKZWFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652940 | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-04-6 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905274-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)



![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)


![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)
